4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde
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Overview
Description
4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C13H13F3O and a molecular weight of 242.24 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopentyl group at the 4-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with cyclopentyl chloride and trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde may involve large-scale Friedel-Crafts acylation or other proprietary methods developed by chemical manufacturers. These methods are optimized for high yield and purity, often involving advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: 4-Cyclopentyl-3-(trifluoromethyl)benzoic acid
Reduction: 4-Cyclopentyl-3-(trifluoromethyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopentylbenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzaldehyde: Lacks the cyclopentyl group, affecting its steric and electronic properties.
4-Cyclopentyl-3-(trifluoromethyl)benzoic acid: The oxidized form of 4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde.
Uniqueness
This compound is unique due to the presence of both the cyclopentyl and trifluoromethyl groups, which impart distinct steric and electronic effects.
Properties
Molecular Formula |
C13H13F3O |
---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
4-cyclopentyl-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)12-7-9(8-17)5-6-11(12)10-3-1-2-4-10/h5-8,10H,1-4H2 |
InChI Key |
HNHCQDXWRFMYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C=C(C=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
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